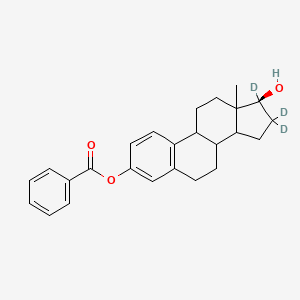
7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine is a synthetic organic compound belonging to the benzoxadiazole family. Compounds in this family are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the nitro group and the benzoxadiazole ring system often imparts unique chemical and physical properties to these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine typically involves the following steps:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted benzoxadiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Fluorescent Probes: Benzoxadiazole derivatives are often used as fluorescent probes in chemical analysis.
Catalysts: Some compounds in this family serve as catalysts in organic reactions.
Biology
Bioimaging: Due to their fluorescent properties, these compounds are used in bioimaging techniques.
Enzyme Inhibitors: Some derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine
Drug Development:
Diagnostics: Used in diagnostic assays for detecting various biomolecules.
Industry
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Sensors: Employed in the fabrication of chemical sensors.
Mecanismo De Acción
The mechanism of action of 7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and benzoxadiazole ring can participate in various chemical interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Nitrobenzoxadiazole: Lacks the prop-2-en-1-yl group but shares the benzoxadiazole core.
2,1,3-Benzoxadiazole-4-amine: Lacks the nitro group but has the same core structure.
Uniqueness
The presence of both the nitro group and the prop-2-en-1-yl group in 7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine imparts unique chemical properties, making it distinct from other benzoxadiazole derivatives
Propiedades
Número CAS |
101237-18-7 |
|---|---|
Fórmula molecular |
C9H8N4O3 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
4-nitro-N-prop-2-enyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H8N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h2-4,10H,1,5H2 |
Clave InChI |
VLSDZFFOEZOBQD-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


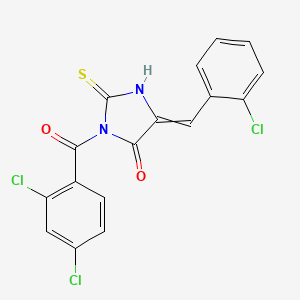
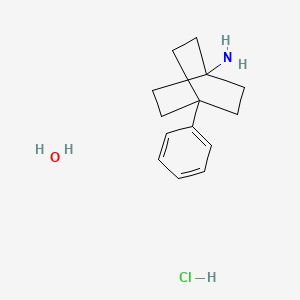
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080333.png)
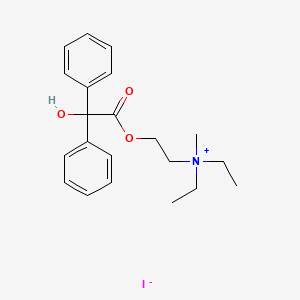

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
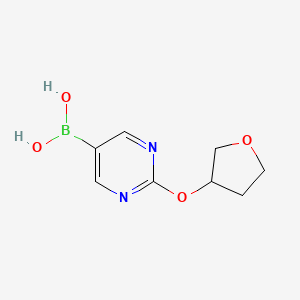
![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080373.png)

![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080392.png)
